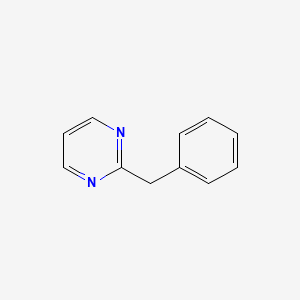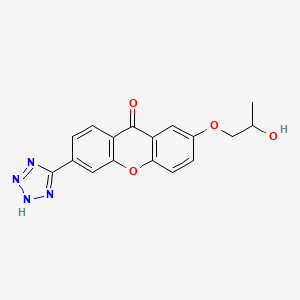
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is a complex organic compound that features a xanthene core substituted with hydroxypropoxy and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is to start with a xanthene derivative, which undergoes a series of substitution reactions to introduce the hydroxypropoxy and tetrazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazolyl group can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones, while reduction of the tetrazolyl group can produce amines.
Scientific Research Applications
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or reactivity.
Mechanism of Action
The mechanism by which 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxypropoxy and tetrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(2H-tetrazol-5-yl)chromen-4-one: A structurally similar compound with a chromen core instead of xanthene.
2-(2-Hydroxyethoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one: Similar structure with a hydroxyethoxy group instead of hydroxypropoxy.
Uniqueness
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
89236-82-8 |
|---|---|
Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-(2-hydroxypropoxy)-6-(2H-tetrazol-5-yl)xanthen-9-one |
InChI |
InChI=1S/C17H14N4O4/c1-9(22)8-24-11-3-5-14-13(7-11)16(23)12-4-2-10(6-15(12)25-14)17-18-20-21-19-17/h2-7,9,22H,8H2,1H3,(H,18,19,20,21) |
InChI Key |
WBMYCQLXKJBBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C4=NNN=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


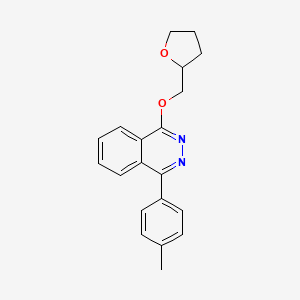
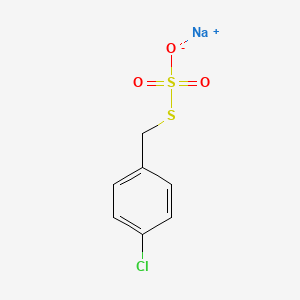
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
![N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14149302.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
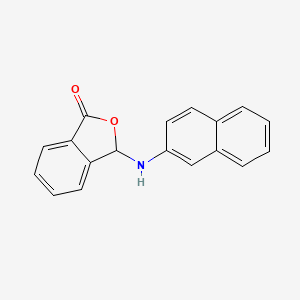
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
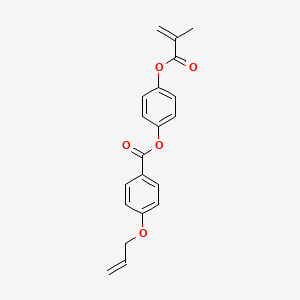
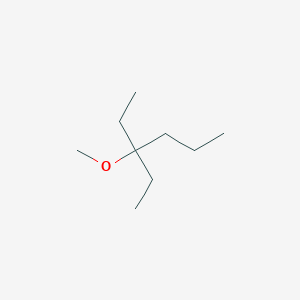

![3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14149346.png)
